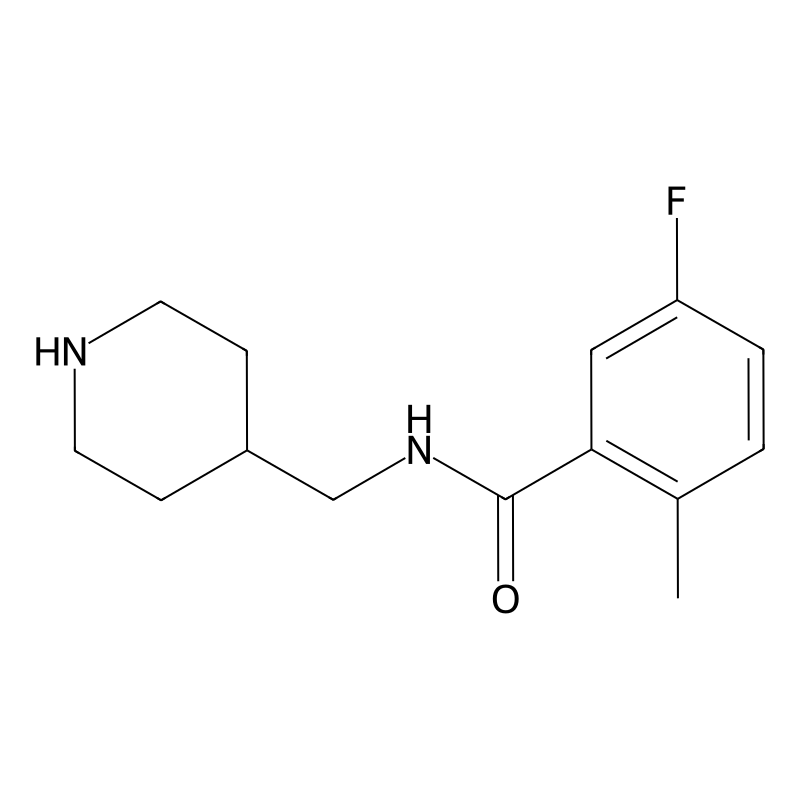

5-fluoro-2-methyl-N-(piperidin-4-ylmethyl)benzamide

Catalog No.

S7854401

CAS No.

M.F

C14H19FN2O

M. Wt

250.31 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

5-fluoro-2-methyl-N-(piperidin-4-ylmethyl)benzamide

IUPAC Name

5-fluoro-2-methyl-N-(piperidin-4-ylmethyl)benzamide

Molecular Formula

C14H19FN2O

Molecular Weight

250.31 g/mol

InChI

InChI=1S/C14H19FN2O/c1-10-2-3-12(15)8-13(10)14(18)17-9-11-4-6-16-7-5-11/h2-3,8,11,16H,4-7,9H2,1H3,(H,17,18)

InChI Key

RBMNSLHPHRBPEU-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)F)C(=O)NCC2CCNCC2

Canonical SMILES

CC1=C(C=C(C=C1)F)C(=O)NCC2CCNCC2

FPBM is a chemical compound with the molecular formula C16H22FN3O. It is a white to off-white powder with a molecular weight of 285.366 g/mol. The compound was first synthesized in 2012 by Jiang et al. as part of a series of benzamide derivatives that were being developed as potential antitumor agents.

FPBM is a moderately soluble compound in water, ethanol, and methanol. It is stable under normal conditions and has a melting point of 115-118°C. The compound is slightly acidic, with a pKa of 7.70. FPBM shows fluorescence properties, and it exhibits good photostability under UV irradiation.

FPBM can be synthesized through a multistep process that involves the reaction of 2-methylbenzoic acid with thionyl chloride, followed by a reaction with piperidine and 5-fluoro-2-methylaniline. The final product is obtained by the reaction of the resulting intermediate with N,N-dimethylformamide (DMF). The compound's structure can be confirmed through various analytical techniques, such as ^1H NMR, ^13C NMR, and mass spectrometry.

Several analytical methods can be used to detect and quantify FPBM in various matrices. These methods include high-performance liquid chromatography (HPLC), gas chromatography (GC), and capillary electrophoresis (CE). The primary requirement for analysis is the use of suitable solvents for sample preparation and the optimization of analytical parameters to achieve good separation and detection sensitivity.

FPBM has been shown to possess potent antitumor activity in several cancer cell lines, including human cervical carcinoma (HeLa), human osteosarcoma (U-2 OS), and human breast cancer (MDA-MB-231). The compound inhibits cell proliferation by inducing apoptosis and cell cycle arrest in the G2/M phase. FPBM also exhibits anti-inflammatory and neuroprotective properties, making it a potential therapeutic agent for neurological disorders.

The toxicity and safety of FPBM have been evaluated in various animal models, including mice and rats. The compound shows low acute toxicity, and no significant adverse effects were observed at therapeutic doses. However, long-term toxicity studies are required to determine the compound's safety profile in humans.

FPBM has a variety of potential applications in different fields of research and industry. It can be used as a research tool for investigating the biological mechanisms of cancer and other diseases. It also has potential as an anticancer agent in chemotherapy regimens. FPBM's anti-inflammatory and neuroprotective properties make it a potential therapeutic agent for neurological disorders, such as Alzheimer's disease.

Current research is focused on further exploring the mechanisms of action of FPBM and evaluating its therapeutic potential in various animal models. The compound's pharmacokinetic properties and toxicity profile are also being investigated to facilitate its development as a potential therapeutic agent.

FPBM has potential applications in various fields of research and industry, such as drug discovery, pharmacology, and biomedical engineering. It can be used as a template for the development of novel antitumor and neuroprotective compounds. FPBM also has potential as an imaging agent in biomedicine due to its fluorescence properties.

Despite the promising results obtained with FPBM, there are still several limitations that require further investigation. For instance, the compound's pharmacokinetic profile needs to be optimized to improve its bioavailability and efficacy. Furthermore, long-term safety studies are required to determine the compound's safety profile in humans. Future research should focus on developing novel derivatives of FPBM with improved therapeutic properties and exploring their potential applications in various fields of research and industry.

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

250.14814140 g/mol

Monoisotopic Mass

250.14814140 g/mol

Heavy Atom Count

18

Dates

Last modified: 01-05-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds